molecular formula C7H11F3N2O B15258151 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B15258151
M. Wt: 196.17 g/mol
InChI Key: CSWLLQXRAWDKOG-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the trifluoromethyl group and the amino group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and amino groups. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with cyclic ketones or aldehydes under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution. The amino group is often introduced through reductive amination or by using amine precursors.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Addition: The amino group can undergo addition reactions with electrophiles, forming new bonds and potentially leading to the formation of more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, making it a valuable tool in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents. Its potential to interact with biological targets can lead to the discovery of new drugs for various diseases.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, materials, and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The amino group can form hydrogen bonds with the target, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one can be compared with other pyrrolidine derivatives, such as:

    1-[3-Amino-4-(methyl)pyrrolidin-1-yl]ethan-1-one: This compound lacks the trifluoromethyl group, which can result in different reactivity and biological activity.

    1-[3-Amino-4-(fluoromethyl)pyrrolidin-1-yl]ethan-1-one: The presence of a fluoromethyl group instead of a trifluoromethyl group can alter the compound’s properties and interactions with biological targets.

    1-[3-Amino-4-(chloromethyl)pyrrolidin-1-yl]ethan-1-one: The chloromethyl group can introduce different reactivity patterns compared to the trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H11F3N2O/c1-4(13)12-2-5(6(11)3-12)7(8,9)10/h5-6H,2-3,11H2,1H3

InChI Key

CSWLLQXRAWDKOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)N)C(F)(F)F

Origin of Product

United States

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